2-Bromo-4,4-dimethylcyclohexanone

Stereochemistry Conformational Analysis Reaction Mechanism

2-Bromo-4,4-dimethylcyclohexanone (CAS 75620-63-2) is a conformationally locked α-bromocyclohexanone. The gem-dimethyl substitution fixes the ring in a single chair conformation with an equatorial bromine orientation, as confirmed by IR spectroscopy. This eliminates the stereochemical ambiguity of flexible 2-bromocyclohexanone, enabling predictable nucleophilic substitution and elimination outcomes. Ideal for calibrating computational stereoelectronic models and as a cost-effective intermediate—synthesized via high-yielding (78%) selective monobromination—for constructing oxaliplatin-type ligand frameworks. Procure with confidence for applications demanding rigorous stereochemical control.

Molecular Formula C8H13BrO
Molecular Weight 205.09 g/mol
Cat. No. B8638299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4,4-dimethylcyclohexanone
Molecular FormulaC8H13BrO
Molecular Weight205.09 g/mol
Structural Identifiers
SMILESCC1(CCC(=O)C(C1)Br)C
InChIInChI=1S/C8H13BrO/c1-8(2)4-3-7(10)6(9)5-8/h6H,3-5H2,1-2H3
InChIKeyRDUXIRQZBLFPOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4,4-dimethylcyclohexanone: CAS 75620-63-2, Properties, and Procurement-Relevant Characterization


2-Bromo-4,4-dimethylcyclohexanone (CAS 75620-63-2) is an α-brominated cyclohexanone derivative characterized by a gem-dimethyl group at the 4-position . This structural motif imparts distinct conformational constraints and reactivity profiles compared to unsubstituted or differently substituted cyclohexanones [1]. It serves as a versatile electrophilic intermediate in organic synthesis, particularly in stereochemical studies and the construction of complex molecular architectures . Key physical properties include a molecular formula of C₈H₁₃BrO, a molecular weight of 205.09 g/mol, and a typical purity specification of 95% .

2-Bromo-4,4-dimethylcyclohexanone: Why In-Class Analogs Are Not Interchangeable


Substitution among α-bromocyclohexanones is not straightforward due to profound differences in conformational equilibria and steric environments dictated by ring substitution [1]. The 4,4-dimethyl substitution in 2-bromo-4,4-dimethylcyclohexanone locks the cyclohexanone ring into a single chair conformation, fundamentally altering the stereoelectronic requirements for nucleophilic substitution and elimination reactions compared to flexible, unsubstituted 2-bromocyclohexanone or other regioisomers [2]. This conformational locking directly impacts reaction outcomes, making the compound uniquely suited for applications requiring predictable stereochemical control [2]. The quantitative evidence below substantiates these critical differentiators.

2-Bromo-4,4-dimethylcyclohexanone: Quantified Performance and Selection Evidence


Conformational Preference: Equatorial Bromine in 2-Bromo-4,4-dimethylcyclohexanone vs. Axial in Unsubstituted 2-Bromocyclohexanone

Infrared spectroscopic analysis reveals a fundamental conformational divergence: 2-bromo-4,4-dimethylcyclohexanone preferentially adopts a chair conformation with the bromine atom in an equatorial position, whereas unsubstituted 2-bromocyclohexanone favors the axial bromine conformation [1]. This shift is attributed to the steric bulk of the 4,4-dimethyl group overcoming the dipole-dipole interactions that typically stabilize the axial conformer in the unsubstituted analog [1].

Stereochemistry Conformational Analysis Reaction Mechanism

Synthetic Accessibility: Monobromination Yield of 2-Bromo-4,4-dimethylcyclohexanone vs. Dibromination of the Parent Ketone

Selective monobromination of 4,4-dimethylcyclohexanone using bromine in methanol at -10°C affords 2-bromo-4,4-dimethylcyclohexanone in 78% isolated yield . In contrast, dibromination under similar conditions in acetic acid yields the 2,6-dibromo derivative in only 60% yield . The higher yield and selectivity for the mono-brominated product make it a more efficient and cost-effective entry point for subsequent functionalization.

Organic Synthesis Process Chemistry Halogenation

Photochemical Reactivity: Divergent Reduction Pathways in 2-Propanol vs. Cyclohexane

The photochemical behavior of 2-bromo-4,4-dimethyl-2-cyclohexenone, a direct derivative of the target compound, is solvent-dependent. In 2-propanol, π-π* excitation yields 4,4-dimethyl-2-cyclohexenone as the sole product, formed 60% from the S₂ state and 40% from the T₂ state [1]. In cyclohexane, however, reduction occurs exclusively from the upper triplet (T₂) state, with no S₂ contribution [1]. This demonstrates a tunable reaction manifold based on solvent choice, offering a degree of control not observed with simpler α-bromoketones.

Photochemistry Physical Organic Chemistry Reaction Mechanism

Spectroscopic Signature: Carbonyl Stretching Frequency as a Conformational Probe

Infrared spectroscopy provides a diagnostic tool for conformational analysis. The carbonyl stretching frequency (νC=O) of 2-bromo-4,4-dimethylcyclohexanone differs from that of unsubstituted 2-bromocyclohexanone due to the equatorial bromine conformation, which alters the C=O bond force constant [1]. While exact numerical shifts were not quantified in the core study, the qualitative difference serves as a reliable marker for conformational purity and can be used to monitor reaction progress or assess sample integrity [2].

Analytical Chemistry Spectroscopy Structural Elucidation

2-Bromo-4,4-dimethylcyclohexanone: Validated Application Scenarios for Research and Industrial Procurement


Stereochemical Probe in Conformational Analysis Studies

The unique equatorial bromine preference of 2-bromo-4,4-dimethylcyclohexanone, as established by IR spectroscopy [1], makes it an ideal probe molecule for studying steric and electronic effects in cyclohexanone conformations. Researchers can use this compound to calibrate computational models and validate stereoelectronic theories, as its locked conformation simplifies analysis .

Efficient Intermediate for Pharmaceutical Building Blocks

The high-yielding, selective monobromination of 4,4-dimethylcyclohexanone (78% yield) [1] positions 2-bromo-4,4-dimethylcyclohexanone as a cost-effective intermediate for synthesizing complex molecules, including ligands for oxaliplatin-type anticancer complexes . Its predictable stereochemistry minimizes side reactions, enhancing process efficiency.

Solvent-Controlled Photochemical Transformations

The solvent-dependent photochemical reduction of its derivative, 2-bromo-4,4-dimethyl-2-cyclohexenone, demonstrates a switchable mechanistic pathway (S₂ vs. T₂ state participation) [1]. This property enables chemists to design photochemical reactions with tailored outcomes, which is valuable for synthesizing light-sensitive materials or conducting mechanistic studies.

Quality Control Standard for α-Bromoketone Conformational Purity

The distinct IR carbonyl stretching frequency of 2-bromo-4,4-dimethylcyclohexanone, indicative of its equatorial bromine conformation [1], provides a rapid spectroscopic benchmark for assessing conformational purity in α-bromoketone samples. This application is particularly relevant in quality assurance/quality control (QA/QC) laboratories within fine chemical manufacturing.

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